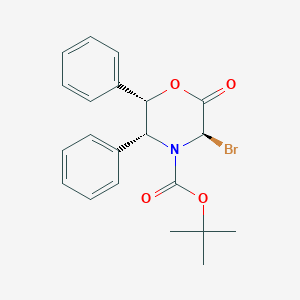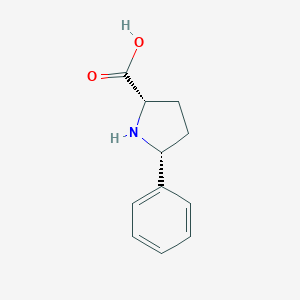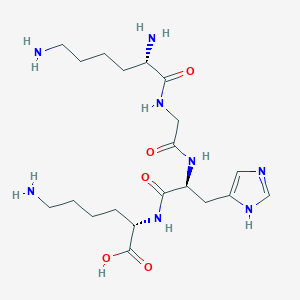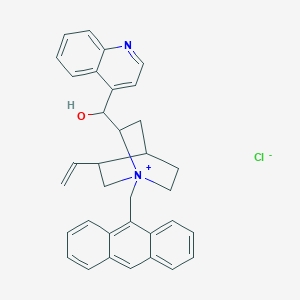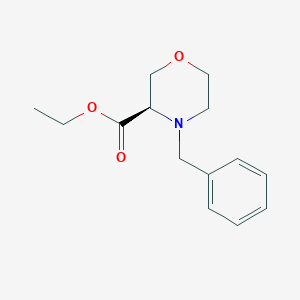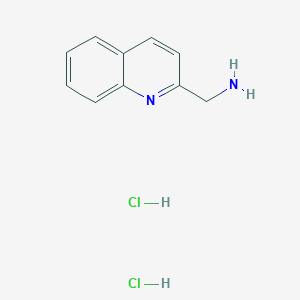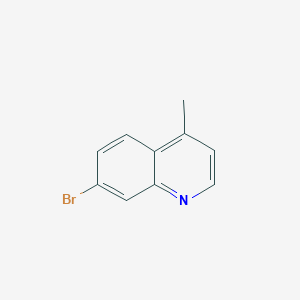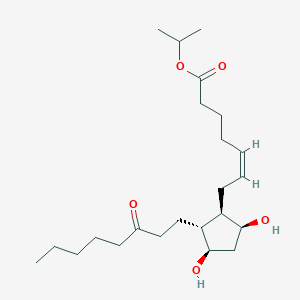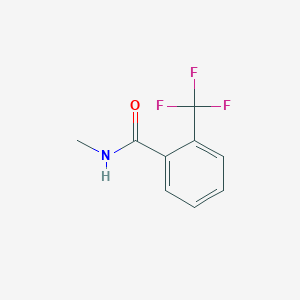
N-methyl-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(trifluoromethyl)benzamide (MTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 95-97°C. MTB is used in various applications, including as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.
Applications De Recherche Scientifique
N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications, including as a fluorescent probe for studying protein-ligand interactions and as a labeling agent for peptides and proteins. It has also been used as a reagent for the synthesis of bioactive compounds and as a ligand in coordination chemistry. N-methyl-2-(trifluoromethyl)benzamide has been shown to selectively bind to certain proteins, making it a useful tool in drug discovery and development.
Mécanisme D'action
N-methyl-2-(trifluoromethyl)benzamide binds to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to selectively bind to certain proteins, such as human serum albumin and bovine serum albumin. The binding of N-methyl-2-(trifluoromethyl)benzamide to proteins can cause conformational changes, which can affect the function of the protein.
Effets Biochimiques Et Physiologiques
N-methyl-2-(trifluoromethyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been used in studies to investigate the pharmacokinetics and biodistribution of drugs. N-methyl-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has minimal toxicity. However, N-methyl-2-(trifluoromethyl)benzamide has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding.
Orientations Futures
There are several future directions for research on N-methyl-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-2-(trifluoromethyl)benzamide-based fluorescent probes for imaging biological systems. Another area of research is the use of N-methyl-2-(trifluoromethyl)benzamide as a labeling agent for proteins and peptides. Additionally, the development of N-methyl-2-(trifluoromethyl)benzamide-based drugs for the treatment of various diseases is an area of interest. Finally, the investigation of the binding mechanism of N-methyl-2-(trifluoromethyl)benzamide to proteins and the development of new N-methyl-2-(trifluoromethyl)benzamide derivatives with improved binding affinity and specificity is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound with unique properties that make it useful in various scientific research applications. Its high purity and stability make it a valuable tool in drug discovery and development, while its minimal toxicity makes it safe for use in vitro and in vivo. Future research on N-methyl-2-(trifluoromethyl)benzamide will likely focus on the development of new applications and derivatives with improved properties.
Propriétés
Numéro CAS |
171426-41-8 |
|---|---|
Nom du produit |
N-methyl-2-(trifluoromethyl)benzamide |
Formule moléculaire |
C9H8F3NO |
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14) |
Clé InChI |
HUQWVSQZLAQZSF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
SMILES canonique |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Synonymes |
BenzaMide, N-Methyl-2-(trifluoroMethyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

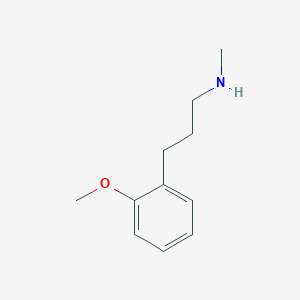
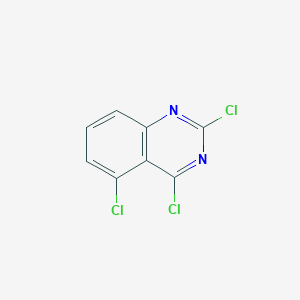
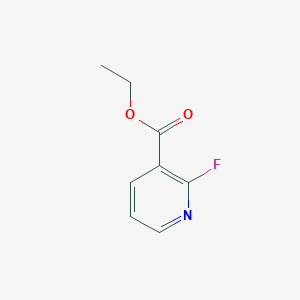
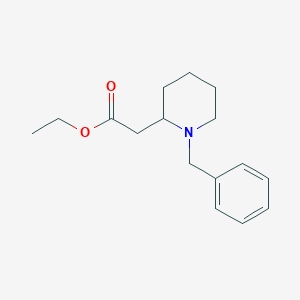
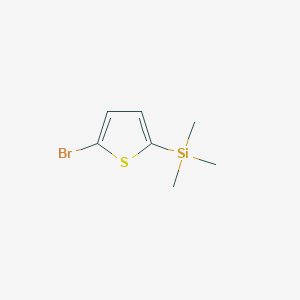
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
